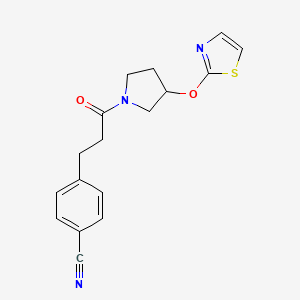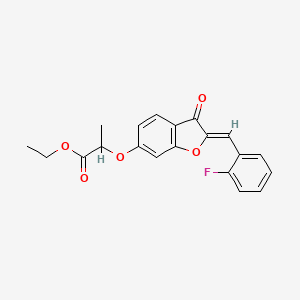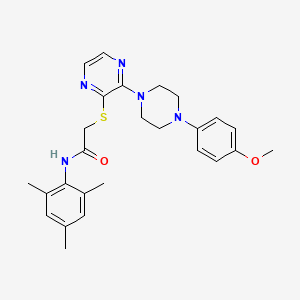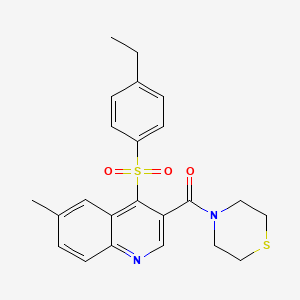
Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DMB-PPDC and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
DMB-PPDC has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. The compound has been shown to have potential anti-cancer properties, as it can inhibit the growth of cancer cells. Additionally, DMB-PPDC has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of DMB-PPDC is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the protection of neurons from oxidative stress. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, DMB-PPDC has been shown to activate the Nrf2/ARE pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
DMB-PPDC has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DMB-PPDC has been shown to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMB-PPDC has several advantages for lab experiments, including its stability and solubility in various solvents. However, the compound is relatively expensive to synthesize, which can limit its use in large-scale experiments. Additionally, the mechanism of action of DMB-PPDC is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the research on DMB-PPDC. One potential direction is to further investigate its potential anti-cancer properties and develop it as a cancer treatment. Additionally, the compound's neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of DMB-PPDC and its potential applications in various fields.
Conclusion
In conclusion, DMB-PPDC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized using different methods and has been shown to have potential anti-cancer and neuroprotective properties. Further research is needed to fully understand the mechanism of action of DMB-PPDC and its potential applications in various fields.
Métodos De Síntesis
DMB-PPDC can be synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of benzylamine, dimethyl acetylenedicarboxylate, and 1,3-bis(phenylmethoxy)propane in the presence of a catalyst. The multi-step synthesis method involves the reaction of benzylamine with dimethyl acetylenedicarboxylate to form the intermediate product, which is then reacted with 1,3-bis(phenylmethoxy)propane in the presence of a catalyst to form DMB-PPDC.
Propiedades
IUPAC Name |
dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35NO6/c1-35-28(33)30(23-37-19-26-14-8-4-9-15-26)21-32(18-25-12-6-3-7-13-25)22-31(30,29(34)36-2)24-38-20-27-16-10-5-11-17-27/h3-17H,18-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBAIZMDWAAJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN(CC1(COCC2=CC=CC=C2)C(=O)OC)CC3=CC=CC=C3)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-cyano-N-[2-(3,4-difluorophenyl)-2-hydroxyethyl]-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2542053.png)
![N-[2-[[(1S)-5-Chloro-2,3-dihydro-1H-inden-1-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2542054.png)



![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)

![4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2542065.png)
![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)



